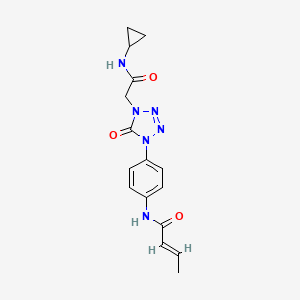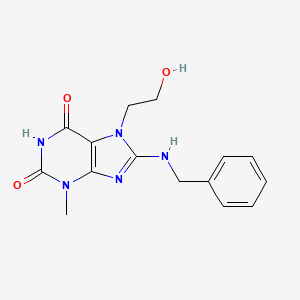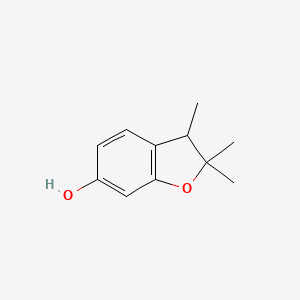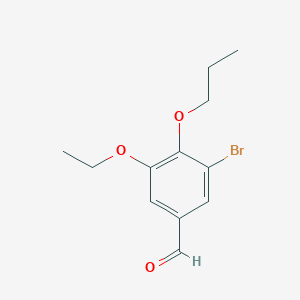![molecular formula C14H11F2N5O2 B2474791 N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396861-40-7](/img/structure/B2474791.png)
N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11F2N5O2 and its molecular weight is 319.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research has explored the use of triazolo[1,5-a]pyrazine derivatives, including compounds similar to N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, in anticonvulsant applications. For instance, Kelley et al. (1995) synthesized and tested several 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for their efficacy against seizures in rats. They discovered that certain compounds in this class showed potent anticonvulsant activity, indicating a potential application for similar triazolo[1,5-a]pyrazine derivatives in treating seizure disorders (Kelley et al., 1995).
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial effectiveness against various bacterial and fungal strains. Their research indicated that certain derivatives displayed potent antimicrobial activities, suggesting that this compound might have similar properties (Patil et al., 2021).
Cardiovascular and Antihypertensive Activities
Triazolo[1,5-a]pyrazine derivatives also demonstrate potential in cardiovascular treatments. Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines, related to triazolo[1,5-a]pyrazines, and evaluated them for coronary vasodilating and antihypertensive activities. They found that some derivatives showed promising results as potential cardiovascular agents (Sato et al., 1980).
Potential for Treating Neurotic Disorders
Compounds with a similar structure have been studied for their potential in treating neurotic disorders. Danylchenko et al. (2016) conducted a study on 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, predicting their biological activity and toxicity. Their findings suggested potential applications in treating male reproductive and erectile dysfunction (Danylchenko et al., 2016).
Inotropic Evaluation
In the field of cardiology, Liu et al. (2009) synthesized a series of N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides and evaluated them for positive inotropic activity, which is crucial in treating heart failure. They identified derivatives that exhibited significant inotropic effects, suggesting the potential for this compound in similar applications (Liu et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are CDK2 (Cyclin-Dependent Kinase 2) and c-Met/VEGFR-2 kinases . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . c-Met and VEGFR-2 are receptor tyrosine kinases involved in cell growth and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of the kinases, inhibiting their activity . This results in a significant alteration in cell cycle progression and apoptosis induction within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . It also impacts the c-Met and VEGF signaling pathways, which are involved in cell growth and angiogenesis . The inhibition of these pathways leads to the suppression of cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also exhibits excellent kinase inhibitory activities . The compound’s action results in the inhibition of cell growth and induction of apoptosis .
properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2/c1-7-6-21-12(14(23)18-7)11(19-20-21)13(22)17-5-8-4-9(15)2-3-10(8)16/h2-4,6H,5H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHOZQJUFBDYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)




![3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2474722.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)
![6-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2474725.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2474728.png)
